molecular formula C5H6N4O3 B14660307 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide CAS No. 50833-99-3

2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide

Cat. No.: B14660307
CAS No.: 50833-99-3
M. Wt: 170.13 g/mol
InChI Key: WYSXLZYOEIQQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is an organic compound with the molecular formula C5H7N3O3 It is characterized by the presence of a cyano group, a carbamoyl group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide typically involves the reaction of cyanoacetamide with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is unique due to the presence of both the oxime and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

50833-99-3

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

[(2-amino-1-cyano-2-oxoethylidene)amino] N-methylcarbamate

InChI

InChI=1S/C5H6N4O3/c1-8-5(11)12-9-3(2-6)4(7)10/h1H3,(H2,7,10)(H,8,11)

InChI Key

WYSXLZYOEIQQKG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)ON=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.